molecular formula C12H13NO B1613534 3'-Cyano-2,2-dimethylpropiophenone CAS No. 898766-12-6

3'-Cyano-2,2-dimethylpropiophenone

Cat. No.: B1613534
CAS No.: 898766-12-6
M. Wt: 187.24 g/mol
InChI Key: MQRPHEGPMUGXGU-UHFFFAOYSA-N
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Description

3-Cyano-2,2-dimethylpropiophenone (3-CPDP) is a synthetic, organic compound that is widely used in scientific research. It is a highly reactive reagent that is used in a variety of applications, including organic synthesis, chromatography, and spectroscopy. 3-CPDP is also used in the development of new materials, such as polymers and nanoparticles. 3-CPDP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

  • Catalytic Reactions and Organic Synthesis :

    • Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, a compound related to 3'-Cyano-2,2-dimethylpropiophenone, with alkynes or alkenes to produce substituted indenones or indanones (Miura & Murakami, 2005).
    • Jin et al. (2016) showed that dimethyl carbonate (DMC) can catalyze carboxymethylation, methylation, and dehydration of alcohols and phenols under mild conditions (Jin, Hunt, Clark, & McElroy, 2016).
  • Materials Science and Engineering :

    • Al Ouahabi, Charles, and Lutz (2015) used 2-cyanoethyl (3-dimethoxytrityloxy-2,2-dimethyl-propyl) diisopropylphosphoramidite for the synthesis of non-natural sequence-encoded polymers, demonstrating the versatility of cyanophenyl compounds in materials science (Al Ouahabi, Charles, & Lutz, 2015).
  • Photoreactions in Organic Chemistry :

    • Plíštil et al. (2006) investigated the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, which shares a structural similarity to this compound, revealing insights into photoreactions that could be applied in synthetic organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
  • Single-Ion Magnet Behavior :

    • Hu et al. (2015) explored cyano- and phenoxo-bridged octanuclear complexes, including compounds similar to this compound, for their application in single-ion magnet (SIM) behavior (Hu, Jiang, Wu, Liu, Cui, & Kou, 2015).
  • Pharmaceutical Research and Development :

    • Madhavi and Sreeramya (2017) synthesized and evaluated novel compounds for antioxidant and anti-inflammatory activities, including derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (Madhavi & Sreeramya, 2017).

Properties

IUPAC Name

3-(2,2-dimethylpropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRPHEGPMUGXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629215
Record name 3-(2,2-Dimethylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-12-6
Record name 3-(2,2-Dimethylpropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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